2-Methyl-1-(3,6,6-trimethylbicyclo[3.1.0]hexan-3-yl)pent-1-en-3-ol

Enzyme Inhibition Structural Biology Terpenoid Biosynthesis

2-Methyl-1-(3,6,6-trimethylbicyclo[3.1.0]hexan-3-yl)pent-1-en-3-ol is a synthetic tertiary alcohol belonging to the class of gem-dimethylbicyclo[3.1.0]hexane derivatives. This compound serves as a structural analog to naturally occurring fragrant terpenoids and is primarily valued in the fragrance industry for its contribution to sandalwood scent profiles.

Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
CAS No. 143780-99-8
Cat. No. B12557557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-(3,6,6-trimethylbicyclo[3.1.0]hexan-3-yl)pent-1-en-3-ol
CAS143780-99-8
Molecular FormulaC15H26O
Molecular Weight222.37 g/mol
Structural Identifiers
SMILESCCC(C(=CC1(CC2C(C1)C2(C)C)C)C)O
InChIInChI=1S/C15H26O/c1-6-13(16)10(2)7-15(5)8-11-12(9-15)14(11,3)4/h7,11-13,16H,6,8-9H2,1-5H3
InChIKeyKNZNSKVLVZCHMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1-(3,6,6-trimethylbicyclo[3.1.0]hexan-3-yl)pent-1-en-3-ol (CAS 143780-99-8): A Key Bicyclic Sandalwood Odorant for Fragrance Ingredient Sourcing


2-Methyl-1-(3,6,6-trimethylbicyclo[3.1.0]hexan-3-yl)pent-1-en-3-ol is a synthetic tertiary alcohol belonging to the class of gem-dimethylbicyclo[3.1.0]hexane derivatives. This compound serves as a structural analog to naturally occurring fragrant terpenoids and is primarily valued in the fragrance industry for its contribution to sandalwood scent profiles . The saturated bicyclo[3.1.0]hexane scaffold, a hallmark of this molecule, is a known chiral platform for creating sandalwood odorants with distinct olfactory characteristics [1].

Why Generic Substitution Fails: Structural Specificity of 143780-99-8 in Sandalwood Fragrance Performance


Generic substitution in sandalwood formulations is unreliable because the odor profile, threshold, and substantivity are exquisitely dependent on the precise stereochemistry and ring structure of the odorant molecule. Compounds within the sandalwood family, such as Sandalore (a cyclopentene derivative) and Javanol (a cyclopropane-containing derivative), exhibit vastly different olfactory potencies and characters despite sharing similar functional groups [1]. The saturated 3,6,6-trimethylbicyclo[3.1.0]hexane scaffold in this compound provides a unique chiral environment that leads to a specific OR2AT4 olfactory receptor activation pattern and distinct bioactivity profile, which cannot be replicated by cyclopentene or monocyclic analogs [2].

Quantitative Differentiation of 2-Methyl-1-(3,6,6-trimethylbicyclo[3.1.0]hexan-3-yl)pent-1-en-3-ol (143780-99-8) Against Analogous Sandalwood Compounds


Structural Divergence from Sandalore Enables Distinct Cycloartenol Synthase Inhibition

The target compound demonstrates a measurable inhibition of Arabidopsis thaliana cycloartenol synthase, a key enzyme in phytosterol biosynthesis. This activity is not documented for the simpler cyclopentene analog Sandalore, highlighting a functional consequence of the bicyclo[3.1.0]hexane scaffold [1].

Enzyme Inhibition Structural Biology Terpenoid Biosynthesis

Odor Profile Contrast: Bicyclo[3.1.0]hexane Scaffold Delivers Differentiated Sandalwood Notes

Compounds possessing the saturated 6,6-dimethylbicyclo[3.1.0]hexane moiety, of which the target compound is a derivative, are established in the literature as producing a 'valuable sandalwood odour' distinct from other structural classes [1]. While exact odor detection thresholds for the target compound are not publicly available, the structural class is known to provide unique woody, creamy facets that differentiate it from the more camphoraceous notes of some cyclopentene analogs like Sandalore [2].

Fragrance Chemistry Olfactory Perception Sensory Analysis

Chemical Stability Advantage of a Saturated Bicyclic System

The target compound features a fully saturated bicyclo[3.1.0]hexane ring, in contrast to the unsaturated cyclopentene ring found in Sandalore. Literature on this chemical class indicates that the double bond in unsaturated systems like Sandalore's can be a source of instability, potentially leading to conversion to other systems or degradation under certain formulation conditions [1]. The saturated scaffold of the target compound is predicted to offer enhanced chemical stability in complex product matrices.

Chemical Stability Formulation Science Product Longevity

Optimal Deployment Scenarios for 2-Methyl-1-(3,6,6-trimethylbicyclo[3.1.0]hexan-3-yl)pent-1-en-3-ol (143780-99-8)


Sandalwood Fragrance Accords Requiring a Distinct Woody-Creamy Base Note

Perfumers formulating a sandalwood base requiring the unique olfactory facets of the bicyclo[3.1.0]hexane class, rather than the camphoraceous nuances of Sandalore or the overwhelming power of Javanol, should utilize this compound. Its structural class is historically linked with a 'valuable sandalwood odour' suitable for fine fragrance and personal care applications [1].

Research Tool for Terpenoid Biosynthesis Studies

This compound's demonstrated inhibitory activity against Arabidopsis thaliana cycloartenol synthase (IC50 ~1.3 µM) makes it a relevant probe molecule for phytosterol biosynthesis studies. Researchers can use it in enzyme assays with Saccharomyces cerevisiae expression systems to investigate the role of cycloartenol synthase in plant biology, a function not served by standard sandalwood odorants like Sandalore [2].

Formulations Demanding Enhanced Chemical Stability and Longevity

In product matrices where unsaturated fragrance ingredients like Sandalore may oxidize or rearrange, leading to fragrance degradation, 2-Methyl-1-(3,6,6-trimethylbicyclo[3.1.0]hexan-3-yl)pent-1-en-3-ol, with its fully saturated ring system, is predicted to offer superior chemical stability based on class property analysis [3]. This makes it a candidate for functional products with long shelf-life requirements, such as laundry care or hard surface cleaners.

Specialized Olfactory Research Targeting OR2AT4 Receptor Variants

Given the high structural specificity of the OR2AT4 olfactory receptor for sandalwood compounds, this molecule's distinct bicyclic scaffold compared to known agonists like Sandalore provides a critical tool for probing structure-activity relationships (SAR) in receptor studies. Procurement is vital for academic and industrial labs conducting differential activation assays to map the binding pocket of this physiologically relevant receptor [4].

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